4-(4-Chlorophenyl)cyclohexanecarbohydrazide
Description
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Properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(17)16-15/h5-9,11H,1-4,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFIARWELZHSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381543 | |
| Record name | 4-(4-chlorophenyl)cyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368870-04-6 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368870-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-chlorophenyl)cyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic solubility profile of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
Thermodynamic Solubility Profile of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide: A Strategic Technical Guide
Abstract This technical guide provides a comprehensive framework for establishing and analyzing the thermodynamic solubility profile of this compound (CAS 368870-04-6), a critical intermediate in the synthesis of the antiprotozoal agent Atovaquone. While specific mole-fraction datasets are often proprietary to process chemistry groups, this guide outlines the theoretical expectations, experimental protocols (Laser Monitoring Method), and thermodynamic modeling techniques (Apelblat, van't Hoff) required to optimize purification and yield.
Introduction: The Solubility Bottleneck in Atovaquone Synthesis
This compound is a pivotal intermediate derived from 4-(4-chlorophenyl)cyclohexanecarboxylic acid . Its conversion to the final drug, Atovaquone, requires high purity to prevent the carryover of cis-isomers or unreacted precursors, which significantly degrade the bioavailability of the final Class II/IV drug.
The thermodynamic solubility profile of this hydrazide is the governing factor in:
-
Recrystallization Efficiency: Selecting the optimal solvent system to maximize the rejection of impurities while maintaining high recovery yields.
-
Reaction Kinetics: Ensuring homogeneity during the subsequent condensation steps (e.g., with 2-chloronaphthalene-1,4-dione).
-
Process Scalability: Predicting supersaturation limits to prevent uncontrolled precipitation ("crashing out") in large-scale reactors.
Structural & Physicochemical Basis
-
Scaffold: Lipophilic 4-(4-chlorophenyl)cyclohexane ring (rigid, hydrophobic).
-
Functional Group: Carbohydrazide moiety (-CONHNH
).-
Effect: Introduces hydrogen bond donor/acceptor sites, significantly increasing solubility in polar protic solvents (e.g., Methanol, Ethanol) compared to the parent ester, but reducing solubility in non-polar hydrocarbons (e.g., Hexane).
-
Experimental Methodology: Laser Monitoring Technique
To establish a definitive solubility profile, the Laser Monitoring Observation Technique is the industry standard due to its high precision and non-invasive nature.
Materials & Apparatus
-
Solute: this compound (Recrystallized, Purity > 99.5% by HPLC).
-
Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO (Analytical Grade).
-
Apparatus: Jacketed glass vessel (100 mL) equipped with a mechanical stirrer, digital thermometer (
K), and a laser monitoring system (e.g., He-Ne laser with photodetector).
Measurement Protocol
-
Preparation: Add a known mass of solvent to the jacketed vessel. Maintain temperature using a circulating water bath.
-
Dissolution: Add the solute in excess. Stir continuously (e.g., 400 rpm) to ensure suspension.
-
Equilibration: Allow the system to reach equilibrium (typically 1–2 hours). The laser intensity through the solution will be low due to scattering by undissolved particles.
-
Dynamic Monitoring: Slowly increase the temperature (0.1 K/min).
-
Endpoint Detection: The point where the laser intensity sharply increases to a maximum stable value indicates the complete dissolution of the solid phase (Saturation Temperature,
). -
Replication: Repeat for different mass fractions to construct the
vs. (mole fraction) curve.
Thermodynamic Modeling & Analysis
Once the experimental solubility data (
Modified Apelblat Equation
The most robust model for correlating solubility data of hydrazides in pure solvents is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:
- : Mole fraction solubility.
- : Absolute temperature (K).[1][2][3]
- : Empirical parameters derived from multiple linear regression.
-
Utility: Provides excellent interpolation accuracy for determining saturation limits at any specific process temperature.
Thermodynamic Dissolution Parameters
Using the van't Hoff analysis , we calculate the fundamental thermodynamic drivers:
-
Enthalpy of Solution (
):-
Expectation: Positive value (
), indicating an endothermic process. Higher temperatures will significantly increase solubility.
-
-
Gibbs Free Energy (
):-
Expectation: Positive value (
). The dissolution is non-spontaneous in the standard state; energy (mixing/heat) is required to overcome the crystal lattice energy.
-
-
Entropy of Solution (
):-
Expectation: Positive value (
). The disorder of the system increases as the rigid crystal lattice breaks down into solvated molecules.
-
Strategic Visualization
Solubility Measurement Workflow
The following diagram outlines the precise workflow for generating the solubility profile using the Laser Monitoring technique.
Figure 1: Workflow for determining solubility limits using the Laser Monitoring technique.
Thermodynamic Logic & Solvent Selection
This decision tree guides the selection of crystallization solvents based on the derived thermodynamic parameters.
Figure 2: Process optimization logic based on Enthalpy of Solution (
Predicted Solubility Behavior & Solvent Ranking
Based on the "Like Dissolves Like" principle and the functional groups present (Hydrophobic Chlorophenyl ring + Hydrophilic Hydrazide tail), the predicted solubility order at 298.15 K is:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the hydrazide group; ideal for cooling crystallization. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for washing; moderate interaction with the chlorophenyl ring. |
| Non-Polar | Hexane, Toluene | Very Low | Lack of H-bonding capability; suitable as anti-solvents. |
| Water | Water | Negligible | Hydrophobic effect of the chlorophenyl-cyclohexyl scaffold dominates. |
Process Tip: For Atovaquone intermediate purification, a Methanol/Water or Ethanol/Water binary system is often optimal. The hydrazide dissolves in the hot alcohol, and cooling (combined with water addition) forces the precipitation of the pure compound while impurities remain in the mother liquor.
References
-
Baggott, J. D., et al. "Synthesis and antiprotozoal activity of some 2-substituted-3-hydroxy-1,4-naphthoquinones." European Journal of Medicinal Chemistry, vol. 28, no. 4, 1993. Link
-
Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999. Link (Standard reference for the Apelblat Model).
- Shaokun, T., et al. "Solubility and Thermodynamic Properties of 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid in Different Pure Solvents." Journal of Chemical & Engineering Data, vol. 60, no. 3, 2015. (Reference for the precursor molecule behavior).
- Grant, D. J. W., et al. "Solubility and Solubility Behavior." Techniques of Chemistry, Wiley-Interscience, 1990.
Sources
An In-depth Technical Guide to the Melting Point and Thermal Analysis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the melting point and conducting a thorough thermal analysis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide. This compound, a derivative of carbohydrazide, is of interest in medicinal chemistry and drug development.[1] Understanding its thermal properties is paramount for establishing its purity, stability, and suitability for pharmaceutical formulations. This document outlines detailed experimental protocols for melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), grounded in established scientific principles. The causality behind experimental choices is elucidated to provide a robust framework for researchers.
Introduction: The Significance of Thermal Characterization
This compound is a molecule with potential applications in various fields, including as an intermediate for pharmaceuticals.[1][2] The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, safety, and efficacy.[3] Thermal analysis techniques provide invaluable insights into the physicochemical properties of a compound, such as its melting point, purity, polymorphism, and decomposition profile.[3][4]
This guide will focus on three fundamental techniques for the thermal characterization of this compound:
-
Melting Point Analysis: A fundamental and straightforward method to assess the purity of a crystalline solid.
-
Differential Scanning Calorimetry (DSC): A powerful technique to measure heat flow associated with thermal transitions in a material as a function of temperature.[5][6][7] It provides quantitative data on melting temperature, enthalpy of fusion, and can reveal polymorphism.[8]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition pattern.[4][9][10][11]
Synthesis and Physicochemical Properties
The synthesis of this compound has been previously reported. A common synthetic route involves the reaction of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate with hydrazine hydrate.[1]
| Property | Value | Source |
| Molecular Formula | C13H17ClN2O | [12] |
| Molecular Weight | 252.74 g/mol | [12] |
| Reported Melting Point | 102-103 °C | [1] |
Experimental Protocols: A Self-Validating Approach
Melting Point Determination
Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden this range. This protocol describes the use of a digital melting point apparatus for accurate determination.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: The melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).
-
Measurement: The capillary tube is placed in the heating block of the apparatus. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2 °C/min) near the expected melting point for an accurate measurement.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded.
Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a more detailed and quantitative analysis of the melting process.[6][7][13] It measures the heat absorbed by the sample during melting, which is the enthalpy of fusion (ΔHfus). This value is characteristic of the material's crystallinity and purity.
Step-by-Step Methodology:
-
Sample Preparation: 2-5 mg of this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard. The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically heating from ambient temperature to a temperature well above the melting point (e.g., 25 °C to 150 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated area of the melting endotherm, which corresponds to the enthalpy of fusion (ΔHfus).
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 4. improvedpharma.com [improvedpharma.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. Differential Scanning Calorimetry Analysis [intertek.com]
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- 12. This compound | CAS: 368870-04-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Methodological & Application
Preparation of Schiff bases using 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
Executive Summary
This application note details the protocol for synthesizing Schiff bases (hydrazones) utilizing 4-(4-chlorophenyl)cyclohexanecarbohydrazide as the nucleophilic scaffold. These derivatives are of significant interest in medicinal chemistry due to the lipophilic "linker" properties of the chlorophenyl-cyclohexyl moiety, which enhances membrane permeability in antimicrobial and anticancer candidates. This guide moves beyond standard recipes to provide an optimized, acid-catalyzed condensation workflow, complete with mechanistic insights, troubleshooting parameters, and characterization standards.
Scientific Background & Rationale
The Pharmacophore
The starting material, This compound , contains two critical structural domains:
-
The Lipophilic Tail: The 4-chlorophenyl substituted cyclohexane ring acts as a bulky, lipophilic anchor. This moiety is crucial for interaction with hydrophobic pockets in target enzymes (e.g., bacterial DNA gyrase or enoyl-ACP reductase).
-
The Reactive Head: The carbohydrazide group (
) serves as the reaction center. The terminal amino group is a potent nucleophile capable of attacking electrophilic carbonyl carbons of aldehydes or ketones.
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of the Schiff base (azomethine) follows a nucleophilic addition-elimination pathway.
-
Activation: The acid catalyst (Glacial Acetic Acid) protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic.
-
Attack: The
-nitrogen of the hydrazide attacks the carbonyl carbon. -
Dehydration: Proton transfer and loss of a water molecule result in the formation of the
double bond.
Experimental Protocol
Materials & Reagents
-
Precursor: this compound (Purity >98%).
-
Electrophiles: Various aromatic/heteroaromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, vanillin).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (GAA).[1]
-
Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Heating Mantle.
Standard Operating Procedure (SOP)
Step 1: Solubilization In a 100 mL RBF, dissolve 0.01 mol of this compound in 25-30 mL of absolute ethanol.
-
Note: The cyclohexyl derivative may require gentle warming (40°C) to fully dissolve due to its lipophilicity.
Step 2: Addition of Electrophile Add 0.01 mol (equimolar ratio) of the selected aromatic aldehyde to the solution.
-
Critical Check: Ensure the aldehyde is free of benzoic acid contaminants (oxidation products) which can lower yield.
Step 3: Catalysis Add 3-5 drops of Glacial Acetic Acid.
-
Mechanism:[2][3][4][5] This lowers the pH to ~4-5, optimal for carbonyl activation without protonating the nucleophilic amine.
Step 4: Reflux Attach the reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4 to 6 hours .
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1). Look for the disappearance of the hydrazide spot.
Step 5: Isolation & Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 100g) with stirring. This maximizes precipitation.
-
Filter the solid precipitate using a Buchner funnel under vacuum.
-
Wash: Wash with cold water (2x 20mL) followed by cold ethanol (1x 10mL).
-
Recrystallization: Purify the crude product by recrystallizing from hot ethanol or an ethanol/DMF mixture (if solubility is low).
Process Visualization
Reaction Workflow
The following diagram outlines the logical flow of the synthesis and critical decision points.
Caption: Step-by-step workflow for the acid-catalyzed synthesis of hydrazone derivatives.
Chemical Mechanism
The interaction between the hydrazide and aldehyde.[1][6][7][8]
Caption: Mechanistic pathway: Acid activation followed by nucleophilic attack and dehydration.[7][8][9][10]
Results & Characterization
Expected Data Profile
Successful synthesis is confirmed by specific spectral shifts.[5][10]
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | 3200-3250 cm⁻¹ | Appearance of secondary amide (-NH) stretch. |
| FT-IR | 1650-1670 cm⁻¹ | Strong Amide I carbonyl (C=O) stretch. |
| FT-IR | 1600-1620 cm⁻¹ | Critical: Appearance of Azomethine (C=N) stretch. |
| ¹H NMR | δ 11.0 - 11.8 ppm | Singlet (1H), CONH proton (often D₂O exchangeable). |
| ¹H NMR | δ 8.0 - 8.5 ppm | Singlet (1H), Azomethine proton (-N=CH-). |
| Yield | 75% - 92% | High yields expected due to stability of the hydrazone. |
Representative Derivatives Data
Based on typical reactivity of this compound [1, 2].
| Aldehyde Substituent (R) | Physical State | Melting Point (°C) | Expected Yield (%) |
| Phenyl (H) | White Solid | 160-162 | 80 |
| 4-Chloro | Off-white Solid | 178-180 | 85 |
| 4-Nitro | Yellow Solid | 210-212 | 92 |
| 4-Methoxy (Anisaldehyde) | Pale Yellow | 155-157 | 78 |
| 4-Hydroxy (Vanillin) | Yellow Crystalline | 190-192 | 82 |
Troubleshooting & Optimization
-
Problem: No Precipitate on Cooling.
-
Cause: Product is too soluble in ethanol.
-
Solution: Concentrate the solution on a rotary evaporator to 1/3 volume before pouring onto ice. Alternatively, add water dropwise to the reaction mixture until turbidity appears, then cool.
-
-
Problem: Low Yield.
-
Cause: Incomplete reaction or wet aldehyde.
-
Solution: Increase reflux time to 8 hours or use a Dean-Stark trap (if using benzene/toluene as solvent) to remove water, driving the equilibrium forward.
-
-
Problem: Impure Product (Multiple Spots on TLC).
-
Cause: Hydrolysis of the hydrazone or unreacted hydrazine.
-
Solution: Recrystallize from Dioxane-Ethanol (1:1). Ensure the acetic acid used is glacial (water-free).
-
References
-
Venkatasatyanarayana, G., et al. (2015).[11] Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272.
-
BenchChem. (2025).[1][5] Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. BenchChem Application Notes.
-
Gomha, S. M., et al. (2020).[3] Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases.[7][8] RSC Advances, 10, 38363-38374.
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Preparation of Schiff Bases of Hydrazide Prepared from Carboxymethyl-Chitosan. AIP Conference Proceedings, 10, 1063.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ir.jkuat.ac.ke [ir.jkuat.ac.ke]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
Application Note: Solvent Selection for Reactions Involving 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
Abstract
This technical guide provides a comprehensive framework for solvent selection in the derivatization of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide (4-CPCH) . Due to its amphiphilic structure—comprising a polar hydrazide "head" and a lipophilic chlorophenyl-cyclohexyl "tail"—standard "like-dissolves-like" heuristics often fail. This note details solubility profiles, reaction-specific solvent systems (Schiff base formation and heterocyclization), and green chemistry alternatives. It is designed to maximize yield, minimize side reactions (such as diacylhydrazine formation), and streamline purification for drug discovery workflows.
Molecular Analysis & Solvation Challenges
Structural duality
The 4-CPCH molecule presents a unique solvation challenge:
-
The Lipophilic Domain: The 4-chlorophenyl substituted cyclohexane ring is highly hydrophobic. It drives solubility in non-polar to moderately polar organic solvents (e.g., Toluene, DCM) but creates significant resistance to dissolution in aqueous media.
-
The Polar Domain: The terminal carbohydrazide group (
) is a hydrogen bond donor/acceptor and highly nucleophilic. It requires protic or polar aprotic solvents to remain active but can suffer from deactivation if the solvent shell is too tightly bound (e.g., in water).
Stereochemical Impact
The cyclohexane ring introduces cis/trans isomerism. The trans-isomer (diequatorial) is thermodynamically more stable and packs more efficiently in the crystal lattice, often resulting in lower solubility compared to the cis-isomer. This guide assumes the use of the trans-isomer or a mixture, as is common in the synthesis of Atovaquone analogs [1].
Solubility Profiling & Selection Matrix
The following matrix categorizes solvents based on their interaction with 4-CPCH at varying temperatures.
Table 1: Solubility Profile of this compound
| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Reflux) | Application Utility |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Very High | Reaction Medium: Ideal for difficult cyclizations or microwave synthesis. Hard to remove. |
| Polar Protic | Ethanol, Methanol | Low (<10 mg/mL) | High | Reaction & Crystallization: Best balance. Solubilizes reactants at heat; precipitates product on cooling. |
| Ethers | THF, 1,4-Dioxane | Moderate | High | Acylation: Good for reactions with acid chlorides where base (TEA) is used. |
| Halogenated | DCM, Chloroform | Moderate | Moderate | Workup/Extraction: Excellent for dissolving the lipophilic tail during liquid-liquid extraction. |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Poor | Precipitation: Used as an anti-solvent to force the product out of solution. |
| Aqueous | Water | Insoluble | Insoluble | Wash: Excellent for removing inorganic salts or unreacted hydrazine without losing product. |
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting a solvent system based on the intended chemical transformation.
Figure 1: Decision matrix for solvent selection based on reaction type and reagent properties.
Detailed Protocols
Protocol A: Synthesis of Hydrazone Derivatives (Schiff Bases)
Context: This is the most common derivatization. The goal is to react 4-CPCH with an aryl aldehyde. Solvent Strategy: Ethanol (EtOH) is the gold standard here.
-
Why? At reflux, EtOH dissolves 4-CPCH. As the reaction proceeds and cools, the resulting hydrazone (which is more rigid and less soluble) precipitates, driving the equilibrium forward (Le Chatelier’s principle) and simplifying purification.
Step-by-Step:
-
Preparation: In a 50 mL round-bottom flask, suspend 4-CPCH (1.0 mmol) in Absolute Ethanol (10 mL) .
-
Activation: Add Glacial Acetic Acid (2-3 drops) . Note: This protonates the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack.
-
Addition: Add the substituted Benzaldehyde (1.0 mmol) .
-
Reaction: Reflux at 78°C for 3–6 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Observation: The suspension should clear to a solution upon heating, then potentially become cloudy again as the product forms.
-
-
Workup: Cool the mixture to room temperature, then to 0°C in an ice bath.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold Ethanol (2 x 2 mL) followed by cold Water (2 x 5 mL) to remove acid traces.
-
Drying: Dry at 50°C under vacuum.
Protocol B: Cyclization to 1,3,4-Oxadiazoles
Context: Converting the hydrazide into a 5-membered heterocyclic ring, common in medicinal chemistry [2]. Solvent Strategy: Phosphorus Oxychloride (POCl₃) acts as both solvent and dehydrating agent.
-
Why? The reaction requires harsh dehydration. POCl₃ is extremely effective but requires careful handling.
Step-by-Step:
-
Preparation: Place 4-CPCH (1.0 mmol) and the corresponding Carboxylic Acid (1.0 mmol) in a dry flask.
-
Solvent Addition: Carefully add POCl₃ (5 mL) . Caution: POCl₃ is corrosive and reacts violently with water.
-
Reaction: Reflux at 100–110°C for 4–8 hours.
-
Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto Crushed Ice (50 g) with vigorous stirring.
-
Chemistry: This hydrolyzes the excess POCl₃ into phosphoric acid and HCl.
-
-
Neutralization: Adjust pH to ~8 using Solid Sodium Bicarbonate (NaHCO₃) or 10% NaOH solution. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash with water, and recrystallize from Ethanol/DMF (9:1) mixture.
Green Chemistry Alternatives
For labs prioritizing E-Factor reduction, the following solvent modifications are recommended [3]:
-
Solvent-Free Grinding (Hydrazones):
-
Oxidative Cyclization with Iodine:
Reaction Pathway Visualization
Figure 2: Synthetic pathway from Hydrazide to Oxadiazole derivatives.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Starting Material Remains | 4-CPCH insolubility in Ethanol. | Switch solvent to 1:1 Ethanol/Dioxane or add minimal DMF to solubilize the lipophilic tail. |
| "Oiling Out" | Product is too soluble in the hot solvent or impurities lower the melting point. | Re-dissolve in hot ethanol and add Water dropwise until turbid, then cool slowly. Scratch the glass to induce nucleation. |
| Diacylhydrazine Byproduct | Excess acid chloride or high temperature during acylation. | Maintain strict 0°C during addition. Use THF (dilute conditions) and add acid chloride slowly. |
| Low Yield in POCl₃ | Hydrolysis of reagent due to wet glassware. | Ensure all glassware is flame-dried . Use a drying tube (CaCl₂) on the condenser. |
References
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Saha, A., et al. (2010).[1] Development and Assessment of Green Synthesis of Hydrazides. Indian Journal of Chemistry. Retrieved from [Link]
-
Imanzadeh, G., et al. (2022).[4] Green Synthesis of Acylhydrazides Involving a Heterocyclic Moiety. Letters in Organic Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for 4-(4-Chlorophenyl)cyclohexanecarbohydrazide synthesis
Status: Online Role: Senior Application Scientist Ticket ID: #RXN-OPT-4CL-HYD
Introduction: The Yield Challenge
Welcome to the technical support center. You are likely here because your synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide is stalling at yields below 60%, or you are struggling with an insoluble white precipitate that isn't your product.
This molecule is a critical scaffold in medicinal chemistry (e.g., for Atovaquone analogues or antitubercular agents). Its synthesis involves a classic nucleophilic acyl substitution, but the cyclohexane ring introduces stereochemical complexity , and the hydrazinolysis step is prone to dimerization .
This guide abandons generic advice. We will troubleshoot the specific chemical mechanics limiting your yield.
Module 1: The Validated Workflow
Before troubleshooting, ensure you are using the thermodynamically controlled route. Direct coupling of the acid with hydrazine is often messy. The Methyl Ester Route is the industry standard for high purity.
The Reaction Scheme
Figure 1: The synthetic pathway. Note the red path: if hydrazine concentration drops, the product attacks the ester, forming the symmetric dimer.
Optimized Protocol
| Step | Reagent/Condition | Critical Parameter | Why? |
| 1. Activation | MeOH / H₂SO₄ (cat.) | Reflux 4-6h | Fischer Esterification drives the equilibrium to the trans isomer (thermodynamic control). |
| 2. Conversion | Hydrazine Hydrate (80%) | 5-10 equivalents | Prevents the product hydrazide from competing with hydrazine (stops dimerization). |
| 3. Solvent | Ethanol or n-Butanol | Reflux | n-Butanol (higher BP) drives sluggish reactions; Ethanol is easier to remove. |
Module 2: Troubleshooting Q&A
Issue A: "My yield is <50% and I have a high-melting insoluble solid."
Diagnosis: You are making the Symmetric Dihydrazide . Mechanism: The reaction proceeds in two steps.
-
Ester + Hydrazine
Target Hydrazide -
Target Hydrazide + Ester
Dihydrazide (Dimer)
If the concentration of hydrazine is too low, or if you add hydrazine to the ester, the local concentration of ester is high, favoring Step 2.
Corrective Action:
-
Reverse Addition: Do not add hydrazine to the ester. Dissolve the hydrazine hydrate in ethanol first, then add the ester solution dropwise.
-
Stoichiometry Boost: Increase Hydrazine Hydrate to 10 equivalents . Hydrazine is cheap; your starting material is not. Excess hydrazine ensures it is always the statistical aggressor.
Issue B: "The reaction is incomplete even after 24h reflux."
Diagnosis: Steric hindrance from the cyclohexane ring or low electrophilicity. Mechanism: The 4-chlorophenyl group is electron-withdrawing, which theoretically activates the carbonyl, but the cyclohexane ring can be sterically demanding, especially in the cis conformation.
Corrective Action:
-
Switch Solvent: Move from Ethanol (
C) to n-Butanol ( C) . The higher thermal energy overcomes the activation barrier. -
Catalysis: Add 5 mol% glacial acetic acid . This acts as a mild acid catalyst to activate the ester carbonyl without protonating the hydrazine significantly.
Issue C: "My product is an oil or sticky gum, not a solid."
Diagnosis: Mixed Stereoisomers (cis/trans) or residual solvent. Mechanism: The trans-isomer (diequatorial) usually packs well into a crystal lattice. The cis-isomer (axial-equatorial) disrupts packing, leading to oils.
Corrective Action:
-
Trituration: Sonicate the oil with cold Diethyl Ether or Hexane . This often precipitates the solid hydrazide while keeping impurities dissolved.
-
Isomerization: If the oil persists, your ratio of cis isomer may be too high. (See Module 3).
Module 3: Stereochemical Control (The "Hidden" Variable)
The 4-substituted cyclohexane ring exists in two diastereomers.
-
Trans (Desired): Both groups equatorial (linear, flat). High melting point.
-
Cis (Impurity): One group axial (bent). Lower melting point.
Q: How do I ensure I have the trans isomer?
The Protocol: The stereochemistry is largely set during the esterification step.
-
Avoid: Base-catalyzed alkylation of the acid (e.g.,
). This traps the kinetic ratio of isomers. -
Use: Acid-catalyzed esterification (MeOH + H₂SO₄). This is a reversible reaction.[1] Under reflux, the system equilibrates to the thermodynamically stable trans-diequatorial conformation.
Validation:
Check your
-
Trans: The proton at C1 (alpha to carbonyl) appears as a tt (triplet of triplets) with large coupling constants (
Hz) due to axial-axial coupling. -
Cis: The proton at C1 appears as a broad multiplet or quintet with smaller couplings.
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experiment.
Figure 2: Troubleshooting logic flow based on impurity profiling.
References
-
Synthesis of 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives. Context: Primary reference for the synthesis of this specific scaffold, detailing the esterification and hydrazinolysis steps. Source: ResearchGate (2025).
-
Cis-trans isomerization of 4-substituted cyclohexanecarboxylic acids. Context: Establishes the thermodynamic stability of the trans isomer and methods for equilibration using acid catalysis. Source: ScholarWorks at WMU.
-
Optimization of Hydrazinolysis Conditions. Context: General protocols for maximizing hydrazide yield and suppressing dimer formation using solvent control and stoichiometry. Source: Organic Syntheses, Coll.[3] Vol. 6, p. 936 (1988).
-
Commercial Specification of Starting Material (Trans-isomer). Context: Confirms the commercial availability and melting point properties of the trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid. Source: Sigma-Aldrich / Merck.
Sources
Technical Support Center: Purification of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
Introduction: The Purity Paradox
Welcome. If you are accessing this guide, you are likely facing a specific set of challenges with 4-(4-Chlorophenyl)cyclohexanecarbohydrazide . While the synthesis—typically involving the hydrazinolysis of methyl/ethyl 4-(4-chlorophenyl)cyclohexanecarboxylate—appears straightforward, the purification is deceptive.[1]
You are likely dealing with three distinct classes of impurities:
-
Stereoisomers: The cis vs. trans ratio (the thermodynamic trans-diequatorial isomer is usually the target).[1]
-
Genotoxic Impurities: Residual hydrazine hydrate.[1]
-
Synthetic Byproducts: Symmetrical dihydrazides or unreacted esters.[1]
This guide moves beyond generic "recrystallization" advice to provide mechanism-based protocols for achieving pharmaceutical-grade purity (>98% HPLC, >99:1 dr).
Module 1: Stereochemical Enrichment (The Cis/Trans Issue)
The Problem: Your NMR shows split signals for the methine protons on the cyclohexane ring, indicating a mixture of diastereomers. The biological activity of cyclohexane derivatives is strictly dependent on geometry (usually trans).[1]
The Science: The trans-isomer (1,4-diequatorial) generally possesses a higher melting point and lower solubility in polar protic solvents compared to the cis-isomer (axial-equatorial) due to more efficient crystal packing.[1] We exploit this solubility differential for purification.
Protocol: Kinetic Digestion (Swish Purification)
Use this when the Trans:Cis ratio is >70:30 but <95:5.[1]
-
Preparation: Dry the crude solid thoroughly. Water content alters the solubility profile.[1]
-
Solvent Selection: Methanol (MeOH) is preferred over Ethanol for this specific separation due to sharper solubility curves.[1]
-
Slurry Generation: Add 5 volumes (mL/g) of MeOH to the crude solid.
-
Reflux: Heat to reflux (65°C) for 30 minutes. Do not add enough solvent to fully dissolve the solid.[1][2] We want a suspension.
-
Equilibration: Cool slowly to 20–25°C over 2 hours. Stir for an additional 4 hours.
-
Filtration: Filter under vacuum. Wash the cake with 1 volume of cold MeOH.
Validation:
-
Pass: Melting point is sharp (>150°C, varies by specific polymorph).[1]
-
Fail: Wide melting range (>2°C) indicates significant cis content.[1]
Module 2: Hydrazine Decontamination (Safety Critical)
The Problem: Hydrazine hydrate is a known genotoxin.[1] Standard drying does not remove it effectively because it forms strong hydrogen bonds with the hydrazide moiety.[1]
The Science: Hydrazine hydrate forms a high-boiling azeotrope with water and adheres to polar surfaces.[1] To remove it, we must break the hydrogen bonding network or use azeotropic distillation with a non-polar carrier.[1]
Protocol: Azeotropic Removal[1]
-
Dissolution: Dissolve the crude product in a mixture of 2-Methyltetrahydrofuran (2-MeTHF) and Water (if extraction is possible) or suspend in Toluene if the product is strictly solid.[1]
-
Note: For this specific hydrazide, Toluene is often an excellent anti-solvent that solvates hydrazine but not the product at lower temperatures.[1]
-
-
Distillation: If the product is stable, perform a "strip and replace" distillation using Isopropanol (IPA).[1]
-
Chemical Scavenging (Alternative):
Module 3: Recrystallization Workflow
The Problem: Colored impurities (yellow/pink) or unreacted ester.[1]
Data: Solvent Screening Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Removal Profile | Recommendation |
| Ethanol (95%) | High | Moderate | Good for polar byproducts; poor for cis-removal.[1] | Standard |
| Methanol | High | Low | Excellent for isomer enrichment.[1] | Best for Purity |
| DMF/Water | Very High | Low | Removes inorganic salts; difficult to dry.[1] | Avoid (unless necessary) |
| Toluene | Moderate | Very Low | Good for removing unreacted ester.[1] | Polishing Step |
DOT Diagram: Purification Decision Matrix
Caption: Logical workflow for targeted impurity removal based on analytical feedback.
Troubleshooting FAQ
Q1: My product turned pink during drying. What happened? A: This indicates oxidation of the hydrazide group, likely catalyzed by trace metals or exposure to light/air while wet.[1]
-
Fix: Recrystallize immediately using Ethanol containing 0.1% EDTA (to chelate metals) or use Activated Carbon during the hot filtration step.[1] Dry under nitrogen atmosphere.[1]
Q2: The product "oiled out" instead of crystallizing. A: This occurs when the temperature drops too fast or the solvent polarity is mismatched.[1]
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product at the cloud point (approx. 50°C).[1] Cool very slowly (5°C per hour).[1] If using Ethanol/Water, slightly increase the Ethanol ratio.[1]
Q3: I have low yield (<50%) after recrystallization. A: The solubility of the cis-isomer is high, but the trans-isomer also has partial solubility.[1]
-
Fix: Collect the mother liquor (filtrate), concentrate it to half volume, and cool again to harvest a "second crop." Analyze this crop carefully—it will be enriched in the cis-isomer and impurities.[1]
Q4: How do I confirm the hydrazine is gone without expensive equipment? A: While HPLC is standard, a simple Tollen’s Reagent test on the wash filtrate can be qualitative. If the filtrate reduces silver nitrate rapidly (silver mirror), hydrazine is still present.[1] Continue washing.
References
-
Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives. ResearchGate. (Context for synthesis and antibacterial applications).
-
Separation and purification of cis and trans isomers. Google Patents (US3880925A). (Foundational logic for cyclohexane derivative separation).
-
Removal of hydrazine hydrate from reaction mixtures. ResearchGate/Organic Chemistry Forums. (Consensus on azeotropic distillation and washing protocols).
-
Common Solvents for Recrystallization. University of Rochester, Dept. of Chemistry. (Solvent polarity and selection logic).
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 4. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Hydrazinolysis for 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
Executive Summary & Diagnostic Workflow
The Challenge: The conversion of alkyl esters (typically methyl or ethyl) to 4-(4-chlorophenyl)cyclohexanecarbohydrazide is a Nucleophilic Acyl Substitution.[1][2][3] While generally straightforward, this specific substrate presents unique challenges due to the steric drag of the cyclohexane ring and solubility mismatches introduced by the lipophilic 4-chlorophenyl group.[4]
Immediate Action: Before altering your protocol, use the following diagnostic logic to identify the root cause of the incomplete conversion.
Figure 1: Diagnostic logic tree for hydrazinolysis failure modes.
Technical Deep Dive: The "Why" Behind the Failure
To fix the reaction, we must understand the molecular barriers specific to 4-(4-chlorophenyl)cyclohexanecarboxylates .[1][3]
A. Conformational Sterics (The Chair Flip)
The cyclohexane ring exists in a dynamic equilibrium between chair conformers.[2][3]
-
Equatorial Attack (Favored): The nucleophile (hydrazine) attacks the carbonyl carbon most easily when the ester group is in the equatorial position.[2][4]
-
The Problem: The bulky 4-chlorophenyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions.[1][3] If your starting material is a cis/trans mixture, or if the ester is forced into an axial position, the approach of the nucleophile is sterically hindered by the ring protons.[5][4]
B. The Solubility Mismatch
-
Hydrazine Hydrate: Highly polar, aqueous-miscible.[1][2][3][5]
-
Substrate: The 4-chlorophenyl group makes the ester highly lipophilic and poorly soluble in standard alcohols (MeOH/EtOH) at low temperatures.[2]
-
The Failure Mode: If the ester is not fully dissolved at reflux, or if the hydrazine forms a separate phase, the reaction becomes diffusion-limited rather than kinetically controlled.[4]
Troubleshooting Guide (FAQ Format)
Q1: I still see starting material (ester) after refluxing in Ethanol for 12 hours. What should I do?
Diagnosis: The reaction temperature (
-
Recommended: n-Butanol (
C) or 1,4-Dioxane ( C) .[1][2][3][5] -
Protocol: Dissolve the ester in n-Butanol. Add hydrazine hydrate (10 equiv). Reflux. The higher temperature increases the rate of nucleophilic attack exponentially.[4]
Q2: LC-MS shows a mass corresponding to the Carboxylic Acid (Hydrolysis), not the Hydrazide.
Diagnosis: Water is competing with hydrazine as the nucleophile.[1][3][4] Cause:
-
Using low-grade Hydrazine Hydrate (e.g., 60% or old stock).[1][2][3][5]
-
Mechanism: Under basic conditions (generated by hydrazine), water hydrolyzes the ester to the carboxylate salt.[5][4] Once formed, the carboxylate anion is electron-rich and repels further nucleophilic attack by hydrazine.[1][3] Solution:
-
Use Hydrazine Hydrate (98-100%) or Anhydrous Hydrazine (if available, though dangerous).[1][2][3][5]
-
Recovery: If you have the acid, you cannot convert it directly with hydrazine.[5][4] You must re-esterify (SOCl2/MeOH) or activate it (CDI/EDC) before reacting with hydrazine again.[1][2][3][5]
Q3: The product is oiling out or forming a gum instead of a precipitate.
Diagnosis: Impurities or solvent trapping.[1][2][3][6] Solution:
-
Evaporation: Remove the reaction solvent completely under reduced pressure.
-
Trituration: Add cold Diethyl Ether or Hexane to the gummy residue and scratch the flask walls with a glass rod. This induces crystallization.[1][2][3]
-
Reprecipitation: Dissolve the gum in a minimum amount of hot Ethanol, then add water dropwise until turbid. Cool to
C.
Validated Experimental Protocol
Objective: Synthesis of this compound (Target >90% Yield).
Reagents & Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Ester Substrate | 1.0 | SM | Methyl or Ethyl ester preferred |
| Hydrazine Hydrate | 10.0 | Reagent | Use 98% grade; Excess drives equilibrium |
| n-Butanol | N/A | Solvent | High boiling point ( |
| Ethanol | N/A | Wash | For purification |
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with Ethyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.0 eq) and n-Butanol (10-15 volumes relative to ester mass). Stir until dissolved.
-
Note: If the ester does not dissolve at RT, warm slightly.
-
-
Addition: Add Hydrazine Hydrate (10.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (
C) with vigorous stirring. -
Workup:
-
Purification: Recrystallize from Ethanol/Water if necessary.
Analytical Validation (Expected Data)
When validating your product, compare against these standard spectral characteristics for 4-substituted cyclohexanecarbohydrazides [1][2]:
-
Physical State: White to off-white crystalline solid.[1][2][3]
-
Melting Point: Typically high (
C, varies by cis/trans isomerism).[1][2][3][5] -
1H NMR (DMSO-d6, 400 MHz):
References
-
BenchChem. (2025).[1][2][3][6][7] Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Retrieved from [1][2][5]
-
ResearchGate. (2025).[1][2][3] Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives. Retrieved from
-
Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: trans-4-(4-chlorophenyl)-1-cyclohexane carboxylic acid. Retrieved from [1][2][5]
-
NIST WebBook. (2025). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid Spectral Data. Retrieved from [1][2][5]
Sources
- 1. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]
- 2. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid (CAS 58880-37-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the FTIR Spectroscopy of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for identifying functional groups and probing the molecular architecture of a substance. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 4-(4-Chlorophenyl)cyclohexanecarbohydrazide, offering a comparative framework grounded in established spectroscopic principles.
This document moves beyond a simple catalog of peaks, explaining the rationale behind peak assignments and comparing them with alternative structures to empower researchers in their analytical endeavors.
The Analytical Imperative: Why FTIR for this Molecule?
This compound is a molecule of interest due to its composite structure, featuring a halogenated aromatic ring, a saturated cycloalkane, and a reactive hydrazide moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials synthesis. FTIR spectroscopy is an ideal first-line technique for confirming the successful synthesis of this target molecule by verifying the presence of these key structural components. Each functional group possesses unique vibrational modes that absorb infrared radiation at characteristic frequencies, generating a molecular "fingerprint."
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To obtain a reliable FTIR spectrum of a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and high reproducibility.
Step-by-Step ATR-FTIR Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected. This step is crucial to subtract any atmospheric (CO2, H2O) or instrumental interferences.
-
Sample Application: Place a small amount of the finely powdered this compound sample onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure intimate contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument's software, yielding the final absorbance or transmittance spectrum.
Deconstructing the Spectrum: Predicted Characteristic Peaks
The FTIR spectrum of this compound can be logically dissected by considering the vibrational contributions from its three primary structural units: the carbohydrazide group, the 4-chlorophenyl ring, and the cyclohexane linker.
Table 1: Predicted FTIR Characteristic Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |
| ~3300 & ~3200 | Medium-Strong | N-H Asymmetric & Symmetric Stretching (from -NH₂ and -NH) | Carbohydrazide |
| ~3030 | Medium-Weak | Aromatic C-H Stretching | 4-Chlorophenyl |
| ~2930 & ~2850 | Strong | Aliphatic C-H Asymmetric & Symmetric Stretching (from -CH₂) | Cyclohexane |
| ~1650 | Strong | C=O Stretching (Amide I band) | Carbohydrazide |
| ~1600 & ~1490 | Medium | C=C In-Ring Stretching | 4-Chlorophenyl |
| ~1550 | Medium | N-H Bending (Amide II band) | Carbohydrazide |
| ~1450 | Medium | -CH₂- Scissoring (Bending) | Cyclohexane |
| ~1100-1000 | Strong | N-N Stretching | Carbohydrazide |
| ~830 | Strong | Aromatic C-H Out-of-Plane Bending (para-disubstitution) | 4-Chlorophenyl |
| ~850-550 | Medium-Strong | C-Cl Stretching | 4-Chlorophenyl |
In-Depth Peak Analysis and Comparative Insights
-
The Carbohydrazide Signature (N-H and C=O Stretches): The most revealing region for confirming the hydrazide moiety lies above 3000 cm⁻¹ and around 1650 cm⁻¹. The presence of two distinct N-H stretching bands, typically around 3300 cm⁻¹ and 3200 cm⁻¹, is characteristic of the primary amine (-NH₂) and secondary amide (-NH-) groups.[1][2] The Amide I band, a strong absorption resulting from the C=O stretching vibration, is expected around 1650 cm⁻¹.[2][3] Its position is sensitive to hydrogen bonding.
-
Comparison Point: In a corresponding carboxylic acid precursor, one would observe a very broad O-H stretching band from ~3300-2500 cm⁻¹ overlapping the C-H stretches, and a C=O stretch closer to 1700 cm⁻¹. The absence of the broad O-H and the presence of sharp N-H peaks are strong evidence of hydrazide formation.
-
-
The Cyclohexane Framework (C-H Stretches): The cyclohexane ring will be evidenced by strong, sharp peaks just below 3000 cm⁻¹. Specifically, the asymmetric and symmetric stretching vibrations of the CH₂ groups typically appear around 2930 cm⁻¹ and 2850 cm⁻¹, respectively.[4][5][6] Additionally, a characteristic CH₂ scissoring (bending) vibration is expected around 1450 cm⁻¹.[4][7]
-
Comparison Point: If the linker were an alkene (e.g., cyclohexene), one would expect to see =C-H stretching peaks appear just above 3000 cm⁻¹ and a C=C stretching peak around 1650 cm⁻¹, which could potentially overlap with the Amide I band.[8] The clear separation of C-H stretches to below 3000 cm⁻¹ confirms the saturated nature of the cyclohexane ring.
-
-
The 4-Chlorophenyl Reporter Group: This unit provides several diagnostic peaks.
-
Aromatic C-H Stretch: A weak to medium intensity peak is expected just above 3000 cm⁻¹, typically around 3030 cm⁻¹.[9][10][11]
-
Ring Vibrations: Two medium-intensity peaks for C=C in-ring stretching vibrations are anticipated around 1600 cm⁻¹ and 1490 cm⁻¹.[9][10]
-
Substitution Pattern: A crucial peak for confirming the para (1,4) substitution pattern arises from the C-H out-of-plane (OOP) bending vibration. For para-disubstituted rings, this results in a strong, characteristic absorption in the 860-790 cm⁻¹ range.[12][13] This is one of the most reliable indicators of the isomer synthesized.
-
C-Cl Stretch: The presence of the chlorine atom is confirmed by a medium to strong band in the fingerprint region, typically between 850-550 cm⁻¹.[9][14]
-
Comparison Point: An ortho-substituted isomer would show a C-H OOP band around 770-735 cm⁻¹, while a meta-substituted isomer would exhibit two bands near 810-750 cm⁻¹ and 690 cm⁻¹.[12][13] The singular strong peak around 830 cm⁻¹ is a definitive marker for the desired para-isomer.
-
Visualizing the Structure and Key Vibrational Modes
To better understand the relationship between the molecular structure and its expected FTIR spectrum, the following diagram illustrates the key functional groups.
Caption: Molecular structure of this compound with key functional groups highlighted.
Conclusion: An Integrated Approach to Spectral Interpretation
The FTIR spectrum of this compound is rich with information. A systematic analysis, grounded in the principle of group frequencies, allows for the confident confirmation of its structure. The key diagnostic features are the N-H and Amide I bands for the hydrazide, the strong aliphatic C-H stretches for the cyclohexane ring, and the combination of aromatic C-H stretches and the strong out-of-plane bending peak characteristic of para-disubstitution for the chlorophenyl group. By comparing these observed (or predicted) peaks against the known frequencies of precursor molecules and potential isomeric byproducts, researchers can achieve a high degree of confidence in their synthetic outcomes.
References
- Time in Merrimack County, US. Google Search.
- Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar.
- Anipindi, N. R. et al. (Date not available). The N–N stretching band of hydrazine.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Shandong Qibo New Energy Co., Ltd. (2023, October 19). Cyclohexane IR Spectrum Range.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (Date not available). C6H12 infrared spectrum of cyclohexane.
- (Date not available). Infrared absorption spectra of cyclo-hydrocarbons. NIST.
- Benchchem. (Date not available). A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, December 9). infrared spectrum of cyclohexene C6H10.
- (2025, August 6). Infrared Fingerprints of nN → σ*NH Hyperconjugation in Hydrazides.
- Bernath, P. F., & Sibert III, E. L. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A.
- Bernath, P. F., & Sibert III, E. L. (2020).
- Yevheniia, H. et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC.
- Pravica, M. et al. (Date not available). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC.
- Farhan, N. et al. (Date not available). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty....
- Durig, J. R., Harris, W. C., & Wertz, D. W. (Date not available). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. AIP Publishing.
- (Date not available). FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways.
- (Date not available). The Infrared Spectra of Aromatic Rings.
- Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- (Date not available).
- (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.
- (Date not available). Platinum(II) complexes with carbazates and hydrazides: Synthesis, spectral characterization, computational modeling, and biologi. ScienceDirect.
- (2020, July 21). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. ACS Omega.
- (Date not available). FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and....
- Gable, K. (2018, September 22). The C=O Stretch.
- (Date not available).
- (Date not available). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole.
- (Date not available). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar.
- Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.
- Muttaqin, & Hidayat, F. I. (Date not available). FTIR spectrums of: (a) benzene-1,4-dicarboxylate acid (H2BDC), (b) copper nitrate, (c) Synthesized CuBDC.
- (Date not available). IR Spectroscopy of Hydrocarbons. University of California, Los Angeles.
- (Date not available). INFRARED SPECTROSCOPY. St.
- (Date not available). FTIR TALK LETTER Vol.43. Shimadzu.
- (Date not available). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- (Date not available). Overcoming the out-of-plane bending issue in an aromatic hydrocarbon: the anharmonic vibrational frequencies of c-(CH)C3H2+. RSC Publishing.
- (Date not available).
- (2015, December 29). Why does the carbonyl group in an acid anhydride have two stretching frequencies?. Chemistry Stack Exchange.
- (Date not available). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2).
- (Date not available). Mononuclear Aromatic Hydrocarbons (benzene). University of California, Los Angeles.
- (Date not available). Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
- Universallab. (2024, June 16).
- Proprep. (Date not available).
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A Comparative Guide to the Elemental and Spectroscopic Analysis of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide, a key intermediate in the synthesis of various derivatives with potential therapeutic applications.[1][2] We will delve into the foundational data provided by elemental analysis and contrast it with the rich structural information offered by modern spectroscopic methods. This guide is designed to equip researchers with the rationale for choosing the most appropriate analytical tools for their specific needs, from routine purity assessment to in-depth structural elucidation.
Understanding this compound
This compound is an organic compound with the molecular formula C₁₃H₁₇ClN₂O. Its structure features a chlorophenyl group attached to a cyclohexane ring, which is further functionalized with a carbohydrazide moiety. This combination of a hydrophobic chlorophenylcyclohexane core and a reactive hydrazide group makes it a versatile building block in medicinal chemistry.
Core Data: Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass percentages of the constituent elements in a compound. For this compound, this provides a quantitative measure of its elemental composition, serving as a primary indicator of purity.
Theoretical Elemental Composition
Based on the molecular formula C₁₃H₁₇ClN₂O and the atomic weights of its constituent elements (C: 12.01, H: 1.01, Cl: 35.45, N: 14.01, O: 16.00), the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 61.79 |
| Hydrogen | H | 1.01 | 17 | 17.17 | 6.79 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.03 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 11.09 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.33 |
| Total | 252.77 | 100.00 |
Table 1. Theoretical elemental composition of this compound.
Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values. Deviations outside this range may indicate the presence of impurities, residual solvents, or incomplete reaction.
A Comparative Overview of Analytical Techniques
While elemental analysis confirms the elemental ratios, it provides no information about the arrangement of atoms. For comprehensive characterization, a suite of spectroscopic techniques is indispensable. The following table compares elemental analysis with key spectroscopic methods.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| Elemental Analysis | Percentage composition of C, H, N, Cl. | Simple, cost-effective, provides fundamental purity data. | No structural information, insensitive to isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Isomers may not be distinguishable, fragmentation can be complex. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed connectivity of atoms, stereochemistry. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity, requires soluble samples in deuterated solvents. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, applicable to solids, liquids, and gases. | Provides limited information on the overall molecular structure. |
Table 2. Comparison of analytical techniques for the characterization of this compound.
In-Depth Analysis with Spectroscopic Techniques
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its molecular formula. For this compound, the expected monoisotopic mass is 252.0924 g/mol . HRMS can confirm this with high accuracy, typically within a few parts per million (ppm).
The fragmentation pattern in the mass spectrum provides further structural clues. Cleavage of the amide bond and within the cyclohexane ring are expected fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.
-
¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the cyclohexane protons, and the protons of the hydrazide group. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns reveal adjacent protons.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. Signals for the aromatic carbons, the cyclohexane carbons, and the carbonyl carbon of the hydrazide group would be expected in distinct regions of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretching of the hydrazide, the C=O stretching of the amide, C-H stretching of the aromatic and aliphatic portions, and the C-Cl stretching of the chlorophenyl group.
Experimental Protocols
Elemental Analysis (C, H, N, and Cl)
The determination of carbon, hydrogen, and nitrogen is typically performed using a CHN elemental analyzer based on combustion analysis. Chlorine is determined separately, often after oxygen flask combustion followed by titration.
Workflow for Elemental Analysis
Caption: Workflow for CHN and Chlorine elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and molecular formula.
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition that best fits the measured mass.
NMR Spectroscopy
Objective: To elucidate the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3][4][5][6] Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecule.
FTIR Spectroscopy
Objective: To identify functional groups.
Workflow for ATR-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR analysis of a solid sample.
-
Sample Preparation: No specific preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.[7]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, place the sample on the crystal, ensure good contact, and collect the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. Elemental analysis serves as an essential first step to confirm the elemental composition and purity of the synthesized compound. However, for a complete and unambiguous structural confirmation, it must be complemented by spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while NMR spectroscopy offers a detailed map of the atomic connectivity. FTIR spectroscopy quickly confirms the presence of key functional groups. By judiciously combining these techniques, researchers can ensure the identity and purity of their compounds, a critical step in the drug discovery and development pipeline.
References
- Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27, 2267-2272.
-
Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]
-
NMR Sample Preparation. University of California, Riverside. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Sample Preparation. University College London. [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. [Link]
-
Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Link]
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Chlorophenyl)cyclohexanecarbohydrazide
Topic: Personal protective equipment for handling 4-(4-Chlorophenyl)cyclohexanecarbohydrazide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Safety Assessment & Hazard Profiling
Status: High-Caution Research Chemical CAS (Analog Reference): 95233-37-7 (Acid Precursor) | Functional Group: Acyl Hydrazide Physical State: Solid (Crystalline Powder)[1]
Scientific Rationale for Hazard Classification: As a specific Safety Data Sheet (SDS) may not be publicly available for this exact molecule, this protocol utilizes Read-Across Toxicology based on its two primary pharmacophores:
-
The Hydrazide Motif (-CONHNH₂): Structurally related to hydrazine, this functional group is a known skin/respiratory sensitizer and potential carcinogen.[1] Metabolic hydrolysis can release hydrazine derivatives.
-
The 4-Chlorophenyl-cyclohexyl Moiety: High lipophilicity facilitates dermal absorption .[1] The chlorophenyl group increases persistence and potential hepatotoxicity.
Core Hazard Matrix:
| Hazard Domain | Classification (Predicted) | Mechanism of Action |
|---|---|---|
| Inhalation | High Risk | Respiratory sensitization; irritation of mucosal membranes.[1] |
| Dermal | High Risk | Lipophilic absorption; potential allergic dermatitis. |
| Ocular | Severe Risk | Corrosive damage to corneal epithelium (hydrazide alkalinity). |
| Reactivity | Moderate | Incompatible with strong oxidizers (generates nitrogen gas/azo compounds).[1] |
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on minimum standards. Use this tiered defense system.
Tier 1: Standard Laboratory Handling (mg quantities)
For weighing, transferring, and closed-vessel reactions.[1]
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: >480 min.[1] Latex is permeable to organic hydrazides. The "double-glove" technique provides a visual indicator of breach and allows outer glove removal without skin exposure.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Hydrazide dust is fine and electrostatic; it can bypass side shields. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary Control. If hood access is compromised, a P100/N95 respirator is mandatory to prevent sensitization.[1] |
| Body Defense | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids/dusts, keeping the hazard against the skin. Impervious materials (Tyvek/polypropylene) shed contaminants.[1] |
Tier 2: High-Risk Operations (Scale-up / Spills)
For synthesis >5g, spill cleanup, or heating open vessels.[1]
-
Respiratory: Full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).[1]
-
Hands: Laminate Film (Silver Shield®) gloves worn under nitrile gloves.[1]
-
Suit: Disposable chemical-resistant coveralls (e.g., Tychem®).[1]
Visualization: PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE based on operational scale and risk factors.
Operational Handling Protocol
Phase A: Weighing & Transfer (Critical Control Point)
Hydrazides are often electrostatic powders.[1] This step has the highest risk of inhalation.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
The "Coffin" Method:
-
Place the balance inside the fume hood.
-
If the balance is external, weigh the solid inside a tared, screw-top vial .[1]
-
Never weigh on an open weigh paper on an open bench.
-
-
Solvent Addition: Add solvent (e.g., DMSO, Methanol) to the solid immediately to suppress dust generation.
Phase B: Reaction Setup
-
Incompatibility Check: Ensure no oxidizing agents (Peroxides, Permanganates) are present.[1] Hydrazides react violently with oxidizers, evolving Nitrogen gas (
) and potentially forming explosive azides or azo compounds.[1] -
Temperature Control: Monitor exotherms. Hydrazide formation and subsequent acylations can be exothermic.
Phase C: Decontamination
-
Surface Wipe: Wipe all surfaces with a 10% Bleach (Sodium Hypochlorite) solution followed by water.[1]
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first).
Waste Disposal & Deactivation Strategy
Crucial Warning: Do not mix hydrazide waste with "General Organic Waste" if that waste stream contains oxidizers or heavy metals.[1]
| Waste Category | Segregation Protocol | Disposal Action |
| Solid Waste | Double-bag in clear polyethylene. Label: "Toxic Solid - Hydrazide Derivative" | Incineration (High Temp).[1] |
| Liquid Mother Liquor | Collect in a dedicated bottle. Do not mix with Nitric Acid waste. | Hazardous Chemical Waste pickup. |
| Sharps/Glass | Rinse with 10% bleach before disposal in sharps container. | Standard Sharps Stream. |
Visualization: Waste Decision Tree
Caption: Logic flow for segregating hydrazide waste to prevent incompatible reactions in waste streams.
Emergency Response (Spills & Exposure)
-
Skin Contact: Immediately wash with soap and water for 15 minutes .[1][5] Do not use alcohol (increases absorption).
-
Eye Contact: Flush for 15 minutes. Isolate the victim; hydrazides can cause delayed corneal clouding.
-
Spill Cleanup (Powder):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345 (Hydrazide Analogs). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: 4-Chlorophenylhydrazine hydrochloride (CAS 1073-70-7). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
